5-chloro-1-ethyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-chloro-1-ethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a chlorine atom at the 5-position, an ethyl group at the 1-position, and a carboxylic acid group at the 4-position. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-ethyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to form 4-chloro-3-ethyl-1-methylpyrazole. This intermediate is then reacted with formic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-ethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form more complex heterocyclic structures
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation reactions may involve agents such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine can yield 5-amino-1-ethyl-1H-pyrazole-4-carboxylic acid .
Scientific Research Applications
5-chloro-1-ethyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds with potential antimicrobial, anti-inflammatory, and anticancer activities
Agriculture: The compound is used in the development of agrochemicals, including herbicides and fungicides.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-1-ethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-chloro-1-ethyl-1H-pyrazole-4-carboxylic acid
Uniqueness
5-chloro-1-ethyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
339987-19-8 |
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Molecular Formula |
C6H7ClN2O2 |
Molecular Weight |
174.6 |
Purity |
95 |
Origin of Product |
United States |
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